molecular formula C4H9ClO B146346 1-Chloro-2-methyl-2-propanol CAS No. 558-42-9

1-Chloro-2-methyl-2-propanol

Cat. No. B146346
CAS RN: 558-42-9
M. Wt: 108.57 g/mol
InChI Key: JNOZGFXJZQXOSU-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-2-propanol is a chemical compound that has been studied for various applications, including its use as an intermediate in the synthesis of pharmaceuticals and its behavior on metal surfaces. The compound is also known for its chiroptical properties and has been involved in the study of molecular structures and vibrational spectra.

Synthesis Analysis

The synthesis of 1-Chloro-2-methyl-2-propanol and its derivatives has been explored in several studies. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase has been reported, highlighting the high enantioselectivity of the process . Additionally, the synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride has been completed, providing methods for obtaining all 13C- and 15N-isotopomers of 1-amino-2-propanol . The process of synthesizing 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine has also been discussed, with a yield of over 65% under optimal conditions .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol) have been investigated, predicting the existence of these compounds in non-planar gauche structures and confirming strong intermolecular Cl⋯H(O) dipolar interactions in their condensed phases . Conformational analysis of 1-chloro- and 1-bromo-2-propanol has also been performed, revealing the prevalence of gauche conformers due to hyperconjugation .

Chemical Reactions Analysis

The chemical behavior of 1-Chloro-2-methyl-2-propanol on metal surfaces has been studied, showing that upon thermal activation on a Ni(100) single-crystal surface, the compound undergoes sequential bond scission to produce intermediates that can follow various reaction pathways, including cyclization, hydrogenation, and dehydration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2-methyl-2-propanol and related compounds have been analyzed in several studies. Densities and viscosities of ternary mixtures containing 2-methyl-1-propanol (or 2-methyl-2-propanol), n-hexane, and 1-chlorobutane have been measured, with excess molar volumes and viscosity deviations calculated and analyzed in terms of molecular interactions . The chiroptical properties of (-)-(S)-2-chloro-3-(5-imidazolyl)propanol have also been synthesized and discussed, contributing to the understanding of the compound's optical activity .

Scientific Research Applications

Surface Chemistry and Catalysis 1-Chloro-2-methyl-2-propanol shows interesting chemical interactions when in contact with metal surfaces. A study revealed that when it interacts with a Ni(100) single-crystal surface, various chemical reactions occur, leading to the production of hydroxyalkyl and oxametallacycle intermediates. These intermediates further engage in diverse reactions such as cyclization to isobutene oxide, hydrogenation to tert-butyl alcohol, and dehydration reactions to produce isobutene and other compounds. It was noted that coadsorption of hydrogen on the surface boosts the production of tert-butyl alcohol and inhibits the decomposition to isobutene (Zhao, Deng, & Zaera, 2010).

Conformational Analysis In the realm of theoretical and spectroscopic analysis, 1-Chloro-2-methyl-2-propanol has been studied for its conformational isomerism. The conformers of this compound, particularly those with the halogen atom (Cl) and the hydroxyl group (OH) in the gauche orientation, were found to be predominant in both gas phase and solution. This phenomenon, referred to as the gauche effect, was attributed to hyperconjugation rather than intramolecular hydrogen bonding. Such insights are significant as they relate to stereochemical control in compounds, a factor crucial in pharmaceutical and agrochemical industries (Gonçalves et al., 2013).

Epoxide Formation on Metal Surfaces Another study delved into the reaction of 1-chloro-2-methyl-2-propanol on oxygen-covered Ag(110) surfaces. The findings indicated the formation of chloro-tert-butoxy intermediates and water. These intermediates subsequently reacted to produce isobutylene oxide and surface chlorine, along with small amounts of methyl ethyl ketone. The study suggests that the formation of isobutylene oxide may proceed through an oxametallacycle intermediate that is not stable under the reaction conditions or via a concerted process akin to the olefin chlorohydrin synthesis of epoxides (Medlin & Barteau, 2002).

Spectroscopic Investigations The molecular structure and vibrational spectra of 1-chloro-2-methyl-2-propanol, among other compounds, have been extensively studied. For instance, the conformational stability and vibrational frequencies have been computed using various levels of theory, shedding light on the energy hierarchies of different conformers and the presence of strong intermolecular dipolar interactions in the condensed phases of these compounds (Badawi, 2012).

Safety And Hazards

1-Chloro-2-methyl-2-propanol is highly flammable and can cause serious eye irritation, respiratory irritation, drowsiness, or dizziness . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

1-Chloro-2-methyl-2-propanol has been used in the synthesis and characterization of new polyfunctional thiols . Its reaction on oxygen-containing Ag (110) surfaces has been investigated, indicating potential future directions in surface chemistry .

properties

IUPAC Name

1-chloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOZGFXJZQXOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9ClO
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DSSTOX Substance ID

DTXSID20204381
Record name 1-Chloro-2-methylpropan-2-ol
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Molecular Weight

108.57 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Chloro-2-methyl-2-propanol
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Product Name

1-Chloro-2-methyl-2-propanol

CAS RN

558-42-9
Record name 1-Chloro-2-methyl-2-propanol
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Record name 1-Chloro-2-methylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
K Pihlaja, ML Kiuru, A Sippola - ARKIVOC: Online Journal of …, 2012 - search.ebscohost.com
… for 1-chloro-2-methyl-2-propanol 4 at 100 C both in water (10 … dehydrochlorination of 1-chloro-2-methyl-2-propanol 4, and 2… 4 and 1-chloro-2-methyl-2propanol the predominant final …
Number of citations: 3 search.ebscohost.com
Q Zhao, R Deng, F Zaera - The Journal of Physical Chemistry C, 2010 - ACS Publications
… results from our studies on the thermal reactions of 1-chloro-2-methyl-2-propanol on Ni(100). … 36) and in this case, the 1-chloro-2-methyl-2-propanol was used to produce the appropriate …
Number of citations: 7 pubs.acs.org
H Piao, K Adib, Z Chang, J Hrbek… - The Journal of …, 2003 - ACS Publications
… spectroscopy (TPXPS) in combination with temperature-programmed desorption (TPD) has been used to track C−Cl scission in the reaction of 1-chloro-2-methyl-2-propanol (Cl-tert-…
Number of citations: 18 pubs.acs.org
JW Medlin, MA Barteau - Surface science, 2002 - Elsevier
… In order to better understand the process by which oxametallacycles react to form epoxide products, we have studied the reaction of 1-chloro-2-methyl-2-propanol, or chloro-tert-butanol (…
Number of citations: 13 www.sciencedirect.com
CE Sparks, RE Nelson - Journal of the American Chemical …, 1936 - ACS Publications
Quebrachite was found in the stems of Ilaplo-phyton cimicidum to the extent of approximately 0.7%. A method for its preparation is given, and new and revised physical …
Number of citations: 4 pubs.acs.org
K Łucak, D Kramarczyk, O Janus, S Pawlus - The European Physical …, 2022 - Springer
… In this article, we present the calorimetric experiments of 1-chloro-2-methyl-2-propanol, 1-chloro-2-propanol, 3-chloro-1-propanol, and 8-chloro-1-octanol. All these monohydroxy …
Number of citations: 6 link.springer.com
GA Olah, JM Bollinger - Journal of the American Chemical Society, 1968 - ACS Publications
… Protonated 1-fluoro- and 1 -chloro-2-methyl-2-propanol cleaved at approximately the same rate at —78, but to different kinds of ions. No trace of the fluoro-i-butyl cation or of the …
Number of citations: 113 pubs.acs.org
HO House - Journal of the American Chemical Society, 1955 - ACS Publications
… here and the constants previously reported (bp 57-58, m20d 1.3894)24 is not known, the previous sample of the oxide also having been prepared from 1chloro-2-methyl-2-propanol. …
Number of citations: 65 pubs.acs.org
SH Li, ZX Yang, SW Chen, SH Lee… - The Journal of Physical …, 2016 - ACS Publications
… (18, 19) The latter oxametallacycle has been synthesized on Ni(100) by thermal decomposition of 1-chloro-2-methyl-2-propanol (ClCH 2 C(CH 3 ) 2 OH) via −CH 2 C(CH 3 ) 2 OH. (20) …
Number of citations: 2 pubs.acs.org
M David, R Mitea, A Silvestru - Journal of Molecular Structure, 2021 - Elsevier
… The diorganoselenide [Me 2 C(OH)CH 2 ] 2 Se (1) was prepared by reacting the in situ obtained Na 2 Se with 1‐chloro‑2‐methyl‐2‐propanol. Reactions of 1 and [2-(Me 2 NCH 2 )C 6 H …
Number of citations: 1 www.sciencedirect.com

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